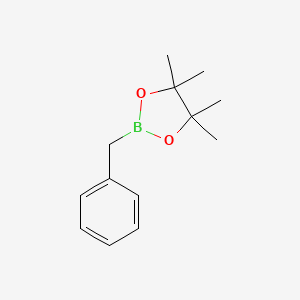

Benzylboronic acid pinacol ester

Descripción

Propiedades

IUPAC Name |

2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNQPAVKQPLZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007338 | |

| Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87100-28-5 | |

| Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Benzylboronic acid pinacol (B44631) ester is a critical building block in modern organic synthesis, particularly in the construction of complex molecules and pharmacologically active compounds. Its utility in Suzuki-Miyaura cross-coupling reactions and other transformations makes the development of efficient and versatile synthetic methods a key area of research. This guide provides a comprehensive overview of the core methodologies for the synthesis of benzylboronic acid pinacol ester, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into several key strategies, each with its own advantages regarding starting material availability, functional group tolerance, and reaction conditions. The primary approaches include:

-

Borylation of Benzyl (B1604629) Halides: This is one of the most common and direct methods, utilizing readily available benzyl halides as starting materials.

-

Borylation of Benzyl Alcohols: An increasingly popular method that employs benzyl alcohols, which are often commercially available or easily prepared.

-

Direct C-H Borylation of Toluene Derivatives: This approach offers an atom-economical route by directly functionalizing the benzylic C-H bond.

-

Homologation of Arylboronic Acids: A strategy that builds the benzylboronate structure by adding a one-carbon unit to an existing arylboronic acid derivative.

Borylation of Benzyl Halides

The conversion of benzyl halides to their corresponding boronic esters is a well-established and versatile method. Several catalytic systems have been developed to facilitate this transformation.

Palladium-Catalyzed Borylation

Palladium complexes are highly effective catalysts for the borylation of benzyl halides using either bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin) as the boron source.[1][2]

Reaction Scheme:

References

Benzylboronic Acid Pinacol Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of a versatile building block in modern organic chemistry.

Benzylboronic acid pinacol (B44631) ester, a key organoboron compound, has emerged as an indispensable tool for synthetic chemists, particularly in the realm of pharmaceutical and materials science. Its stability, versatility in cross-coupling reactions, and amenability to a wide range of functional groups have solidified its position as a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its significant applications in drug discovery and development.

Core Properties and Data

Benzylboronic acid pinacol ester is a colorless to pale yellow liquid at room temperature. Its physical and spectroscopic properties are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₉BO₂ | |

| Molecular Weight | 218.10 g/mol | |

| CAS Number | 87100-28-5 | |

| Boiling Point | 128-140 °C | |

| Density | 0.980 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.490 | |

| Solubility | Insoluble in water. Soluble in common organic solvents like DMSO, THF, diethyl ether, and chloroform. | |

| Storage | Store in a cool, dry place under an inert atmosphere. |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.30 - 7.10 (m, 5H, Ar-H), 2.25 (s, 2H, CH₂), 1.25 (s, 12H, C(CH₃)₂) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 139.0, 128.9, 128.2, 126.3, 83.7, 34.5 (br), 24.8 | |

| ¹¹B NMR (128 MHz, CDCl₃) | δ 34 (s) | |

| FT-IR (neat) | ~2978, 2931, 1496, 1454, 1361, 1321, 1145, 852, 698 cm⁻¹ | |

| Mass Spectrometry (EI) | m/z (%): 218 (M⁺, 15), 119 (100), 91 (85), 100 (70), 59 (55) |

Synthesis of this compound

Several synthetic routes to this compound have been developed, offering flexibility in terms of starting materials and reaction conditions. Below are detailed protocols for three common methods.

Method 1: From a Grignard Reagent

This classic method involves the reaction of a benzyl (B1604629) Grignard reagent with an electrophilic boron source, followed by esterification with pinacol.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride or benzyl bromide (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. Maintain a gentle reflux until all the magnesium has been consumed.

-

Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (B1201080) (1.1 eq) in anhydrous diethyl ether. Stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

-

Hydrolysis and Esterification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. To the crude benzylboronic acid, add pinacol (1.0 eq) and toluene (B28343). Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture and remove the toluene under reduced pressure. Purify the residue by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford the pure this compound.

Method 2: Reductive Coupling of Benzyl Halides

A more recent development involves the direct coupling of benzyl halides with a boron source in the presence of a reducing agent.

Experimental Protocol:

-

Reaction Setup: In a glovebox, combine a benzyl halide (1.0 eq), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 eq), and a catalytic amount of a palladium catalyst such as Pd(dba)₂ (2 mol%) and a phosphine (B1218219) ligand like P(t-Bu)₃ (4 mol%).

-

Reaction Execution: Add a suitable solvent, such as dioxane, and a base, for instance, potassium carbonate (2.0 eq). Seal the reaction vessel and heat it to the appropriate temperature (typically 80-100 °C) for several hours until the starting material is consumed (monitored by GC-MS).

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Method 3: Borylation of Benzylic Alcohols

This method provides a transition-metal-free alternative for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of benzyl alcohol (1.0 eq) in an appropriate solvent like dichloromethane (B109758), add N-iodosuccinimide (NIS) (1.2 eq) and stir at room temperature.

-

Borylation: After the activation of the alcohol, add pinacolborane (1.5 eq) dropwise to the reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Purification: Extract the mixture with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the pure product.

Diagram 1: Synthetic Workflow for this compound (Grignard Method)

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Benzylboronic Acid Pinacol (B44631) Ester: Chemical Properties and Applications

Executive Summary

Benzylboronic acid pinacol ester, also known as 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a pivotal organoboron compound in modern organic synthesis. As a stable, easy-to-handle surrogate for the more labile benzylboronic acid, it serves as a critical building block in the construction of complex molecular architectures. Its primary utility is demonstrated in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of carbon-carbon bond formation in academic and industrial research, particularly in the field of drug discovery.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, spectroscopic data, and detailed experimental protocols for its application, tailored for professionals in chemical research and pharmaceutical development.

Core Chemical and Physical Properties

This compound is typically a clear, colorless to pale yellow liquid or a solid-liquid mixture at room temperature.[3] It is characterized by its insolubility in water and its stability under anhydrous conditions, which contrasts with the hydrolytic instability of free boronic acids.[4][5][6]

| Property | Value | Source(s) |

| CAS Number | 87100-28-5 | [4][5][7] |

| Molecular Formula | C₁₃H₁₉BO₂ | [5] |

| Molecular Weight | 218.10 g/mol | [8][5] |

| Appearance | Clear to faintly turbid, colorless to pale yellow liquid or solid-liquid mixture | [3] |

| Boiling Point | 65 °C at 0.15 mm Hg | [5] |

| Density | ~0.980 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.4850 - 1.4910 | [5] |

| Solubility | Insoluble in water | [4][5][6] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [5] |

Spectroscopic Data

The structural identity of this compound is routinely confirmed using nuclear magnetic resonance (NMR) spectroscopy. The key diagnostic signals correspond to the benzyl (B1604629) moiety and the pinacol protecting group.

| Nucleus | Typical Chemical Shift (δ) / ppm | Description |

| ¹H NMR | ~7.2-7.4 | Phenyl group protons (multiplet, 5H) |

| ~2.5-2.8 | Benzylic methylene (B1212753) protons (-CH₂-, singlet, 2H) | |

| ~1.2-1.3 | Pinacol methyl protons (-C(CH₃)₂, singlet, 12H) | |

| ¹³C NMR | ~125-140 | Aromatic carbons (multiple signals) |

| ~83.0 | Pinacol quaternary carbons (-O-C(CH₃)₂-) | |

| ~35-40 | Benzylic carbon (-CH₂-) (Broadened by boron) | |

| ~24.9 | Pinacol methyl carbons (-C(CH₃)₂) | |

| ¹¹B NMR | ~33-34 | Tetracoordinate boron |

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.[9]

Stability and Reactivity

Stability

The pinacol ester functionality confers significantly greater stability to the boronic acid moiety.[2][10] This enhanced stability prevents premature decomposition and facilitates easier handling, purification, and storage compared to free boronic acids.[2] However, the ester is not indefinitely stable and is susceptible to hydrolysis, particularly under aqueous, acidic, or basic conditions, which regenerates the corresponding boronic acid and pinacol.[11][12] This reactivity can pose challenges for certain analytical techniques like reversed-phase HPLC, where on-column degradation may occur.[11][12] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated place under an inert atmosphere.[6]

Reactivity

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The key transformation is the transmetalation step, where the benzyl group is transferred from the boron atom to the palladium center in the catalytic cycle.[2][13]

Pinacol esters are generally considered less reactive than their corresponding boronic acids in Suzuki-Miyaura couplings, which can be attributed to the steric bulk of the pinacol group hindering the formation of the necessary palladium-boronate complex.[14] However, this attenuated reactivity can be advantageous, offering greater functional group tolerance and controlled reaction rates. Beyond Suzuki couplings, it is also used in other transformations such as Pd(0)-mediated carbonylation reactions.[4][5][6]

Key Applications and Reaction Mechanisms

The predominant application of this compound is in the Suzuki-Miyaura coupling reaction to form C(sp³)–C(sp²) bonds, a critical transformation in the synthesis of pharmaceuticals and advanced materials.[15]

The Suzuki-Miyaura Catalytic Cycle

The reaction enables the coupling of the benzyl group from the boronic ester with an organic halide or pseudohalide (e.g., triflate). The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

-

Transmetalation: The organic group (R²) is transferred from the activated boronate species to the palladium(II) center. This step requires a base to activate the boronic ester.[13]

-

Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, regenerating the active Pd(0) catalyst.

Experimental Protocols

Representative Synthesis of this compound

Several methods exist for the synthesis of this compound. A common approach involves the reductive coupling of a benzyl halide with pinacolborane (HBpin), which can be catalyzed by magnesium.[16]

Materials:

-

Benzyl halide (e.g., benzyl bromide)

-

Pinacolborane (HBpin)

-

Magnesium (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of magnesium turnings.

-

Add anhydrous THF, followed by the benzyl halide.

-

Slowly add pinacolborane to the stirring mixture at room temperature.

-

The reaction is monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., saturated aq. NH₄Cl).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or silica (B1680970) gel chromatography to yield the pure this compound.[17]

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical cross-coupling of this compound with an aryl iodide.[9]

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

Aryl halide (e.g., 4-iodoacetophenone, 1.0 equiv)

-

This compound (1.4 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 8 mol%)

-

Base (e.g., K₂CO₃, 1.6 equiv)

-

Anhydrous solvent (e.g., 1,2-dimethoxyethane, DME)

Procedure:

-

In a nitrogen-filled glovebox, a dry reaction vial is charged with the aryl halide, palladium catalyst, and base.

-

The anhydrous solvent is added, followed by the this compound.

-

The vial is sealed with a Teflon-lined cap and removed from the glovebox.

-

The reaction mixture is stirred vigorously and heated to the required temperature (e.g., 85 °C) for 18-24 hours or until completion as monitored by TLC or GC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of Celite to remove inorganic salts and the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexanes:ethyl acetate (B1210297) gradient) to afford the desired cross-coupled product.[9]

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[7] For complete safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound | 87100-28-5 [chemicalbook.com]

- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. rsc.org [rsc.org]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzylboronic acid or boronate synthesis [organic-chemistry.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

benzylboronic acid pinacol ester CAS number

An In-Depth Technical Guide to Benzylboronic Acid Pinacol (B44631) Ester

Chemical Identifier: CAS Number 87100-28-5

This technical guide provides an in-depth overview of benzylboronic acid pinacol ester, a critical reagent in modern organic synthesis and drug discovery. Targeted at researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, key synthesis protocols, and its significant applications, with a focus on palladium-catalyzed cross-coupling reactions.

Physicochemical and Structural Data

This compound, systematically named 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is an organoboron compound widely utilized in synthetic chemistry.[1][2] Its stability and versatility make it a preferred precursor for generating benzylboronic acid in situ or for direct use in various coupling reactions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87100-28-5 | [1][5][6][7] |

| Molecular Formula | C13H19BO2 | [1][5][6] |

| Molecular Weight | 218.10 g/mol | [1][5][7] |

| Boiling Point | 65 °C @ 0.15 mmHg128-140 °C | [1][2][6] |

| Density | 0.980 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.490 | [2] |

| Purity | ≥96% | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Solubility | Insoluble in water | [1][2][8] |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. Recommended storage in a freezer at -20°C. | [1][2] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several efficient methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis from Benzyl (B1604629) Halides via Grignard Reagents

A common and effective method involves the reaction of a benzyl Grignard reagent with pinacolborane (HBpin).[9] This approach is particularly advantageous when conducted under Barbier conditions, which involves the in situ formation of the Grignard reagent, thereby preventing side reactions like Wurtz coupling that can occur with reactive benzyl halides.[9]

Experimental Protocol: Synthesis via Barbier Conditions

-

Apparatus Setup: An oven-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reagent Charging: The flask is charged with magnesium turnings (1.2 equivalents). A solution of the corresponding benzyl halide (e.g., benzyl bromide, 1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added to the dropping funnel. Pinacolborane (1.1 equivalents) is added directly to the flask.

-

Reaction Initiation: A small portion of the benzyl halide solution is added to the magnesium turnings to initiate the Grignard reaction, which can be evidenced by heat evolution or bubble formation.

-

Reaction Execution: Once initiated, the remaining benzyl halide solution is added dropwise at a rate that maintains a gentle reflux. The reaction is typically stirred at ambient temperature until the magnesium is consumed.

-

Work-up and Purification: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by vacuum distillation to yield the pure this compound.[10]

Caption: Synthesis workflow for this compound.

Core Applications in Research and Drug Development

This compound is a cornerstone reagent for introducing a benzyl group into complex molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4]

The Suzuki-Miyaura Cross-Coupling Reaction

Boronic esters are generally more stable and easier to handle than their corresponding boronic acids, making them ideal coupling partners.[3][11] In the Suzuki-Miyaura reaction, this compound couples with various organic halides or pseudohalides (e.g., aryl, vinyl, or alkyl bromides, iodides, or triflates) in the presence of a palladium catalyst and a base.[4][12]

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reagent Preparation: In a reaction vessel under an inert atmosphere, dissolve the organic halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) in a suitable solvent (e.g., dioxane, toluene, or DMF).

-

Base Addition: Add an aqueous solution of a base (e.g., K2CO3, Cs2CO3, or K3PO4, 2-3 equivalents). The base is crucial for activating the boronic ester for transmetalation.[12]

-

Reaction Conditions: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress using TLC or GC/LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent, and concentrated. The resulting crude product is purified by column chromatography to yield the desired benzylated compound.

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the benzyl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Other Applications

Beyond the Suzuki coupling, this compound is utilized in other significant transformations, including:

-

Pd(0)-mediated [11C] Carbonylation Reactions: It serves as a substrate in radiochemistry for the synthesis of 11C-labeled compounds used in Positron Emission Tomography (PET) imaging.[1][8][13]

-

Homologation Reactions: It can be used in reactions that extend carbon chains, providing access to more complex molecular scaffolds.[14]

The stability, ease of handling, and high reactivity of this compound solidify its role as an indispensable tool in the synthesis of complex organic molecules, with profound implications for the development of new pharmaceuticals and materials.

References

- 1. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. scbt.com [scbt.com]

- 6. This compound - 87100-28-5 - Structure, Synthesis, Properties [organoborons.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound | 87100-28-5 [chemicalbook.com]

- 9. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

benzylboronic acid pinacol ester molecular weight

An In-Depth Technical Guide to Benzylboronic Acid Pinacol (B44631) Ester

For researchers, scientists, and professionals in drug development, benzylboronic acid pinacol ester is a vital reagent in modern organic synthesis. Its stability, versatility, and ease of handling make it a preferred building block for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its applications, and essential safety information.

Core Properties and Data

This compound, with the CAS number 87100-28-5, is an organoboron compound widely utilized in cross-coupling reactions.[1][2][3][4][5] Its quantitative data are summarized below for easy reference.

| Property | Value |

| Molecular Weight | 218.10 g/mol [1][5][6] |

| Molecular Formula | C₁₃H₁₉BO₂[1][2][4][5][6] |

| Appearance | Clear, colorless to pale yellow liquid[4][7][8] |

| Boiling Point | 65 °C @ 0.15 mm Hg[8][9] |

| Density | 0.980 g/mL at 25 °C[8][9] |

| Refractive Index | 1.490 @ 20 °C[8][9] |

| Flash Point | > 110 °C (> 230 °F)[7][9] |

| Solubility | Insoluble in water[2][6][8][9] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of a benzyl (B1604629) Grignard reagent with pinacolborane.[10] This method is valued for its mild reaction conditions and good yields.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from benzyl chloride.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Benzyl chloride

-

Iodine crystal (as initiator)

-

Pinacolborane (HBpin)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Preparation of Grignard Reagent:

-

A three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool under an inert atmosphere.

-

Magnesium turnings are added to the flask, followed by a small crystal of iodine.

-

A solution of benzyl chloride in anhydrous THF is prepared and added to the dropping funnel.

-

A small amount of the benzyl chloride solution is added to the magnesium turnings to initiate the reaction, which is often indicated by a color change and gentle refluxing.

-

Once the reaction has started, the remaining benzyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

-

-

Reaction with Pinacolborane:

-

The freshly prepared benzylmagnesium chloride solution is cooled to 0 °C in an ice bath.

-

Pinacolborane is dissolved in anhydrous THF and added dropwise to the Grignard reagent solution while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from a benzyl halide.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 87100-28-5 [chemicalbook.com]

- 3. bjoka-vip.com [bjoka-vip.com]

- 4. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound - 87100-28-5 - Structure, Synthesis, Properties [organoborons.com]

- 6. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. chemwhat.com [chemwhat.com]

- 10. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

A Technical Guide to the Solubility of Benzylboronic Acid Pinacol Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Benzylboronic acid pinacol (B44631) ester (also known as 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a crucial reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility profile in various organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a consolidated overview of the available solubility data, detailed experimental protocols for solubility determination, and a conceptual workflow for solubility analysis.

Core Data Presentation: Solubility Profile

| Solvent | Chemical Class | Polarity (Relative) | Quantitative Solubility | Qualitative Solubility & Remarks |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | 100 mg/mL (458.51 mM)[1] | Soluble. Ultrasonic assistance may be required. The hygroscopic nature of DMSO can influence solubility.[1] |

| Chloroform (CHCl₃) | Halogenated Hydrocarbon | Medium | Data not available | Predicted: High. Based on data for the analogous phenylboronic acid pinacol ester, which shows very high solubility.[2][3][4][5] |

| Acetone (C₃H₆O) | Ketone | Medium | Data not available | Predicted: High. Phenylboronic acid pinacol ester exhibits high solubility in ketones.[2][3][4][5] |

| Tetrahydrofuran (THF) | Ether | Medium | Data not available | Implied: Soluble. Frequently used as a reaction solvent for this reagent. |

| 1,2-Dimethoxyethane (DME) | Ether | Medium | Data not available | Implied: Soluble. Used as a reaction solvent for this reagent.[6] |

| Ethyl Acetate (EtOAc) | Ester | Medium | Data not available | Likely soluble based on general "like dissolves like" principles. |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Medium | Data not available | Likely soluble; a common solvent for workup and chromatography of similar compounds. |

| Toluene | Aromatic Hydrocarbon | Low | Data not available | Likely soluble, but potentially less so than in more polar solvents. |

| Diethyl Ether (Et₂O) | Ether | Low | Data not available | Predicted: High. Phenylboronic acid pinacol ester is highly soluble in dipropyl ether.[2][3][4][5] |

| Hexane / Methylcyclohexane (B89554) | Aliphatic Hydrocarbon | Very Low | Data not available | Predicted: Low to Moderate. Phenylboronic acid pinacol ester has its lowest solubility in methylcyclohexane among the solvents tested.[2][3][4][5] |

| Water (H₂O) | Protic | High | Data not available | Insoluble. [7][8][9][10][11][12][13] Boronic esters are susceptible to hydrolysis. |

Note: Predictions are based on the reported solubility of phenylboronic acid pinacol ester and are intended as a guideline for solvent selection.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, it is recommended to perform experimental determination. The following are detailed methodologies for key experiments.

Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the "gold standard" for determining equilibrium solubility.

Objective: To determine the saturation concentration of benzylboronic acid pinacol ester in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To fully separate the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully draw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing these standards using HPLC.

-

Dilute the filtered, saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

-

Data Reporting: Calculate the original concentration of the saturated solution, accounting for the dilution factor. Report the solubility in mg/mL or mol/L at the specified temperature.

Protocol 2: Dynamic Method using Turbidity Measurement

This method is faster than the shake-flask method and is useful for determining solubility as a function of temperature.

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath with precise temperature control

-

Luminance probe or turbidimeter

-

Analytical balance

Methodology:

-

Sample Preparation: Prepare a series of samples with known mole fractions of this compound in the solvent of interest.

-

Heating and Observation: Place a sample in the jacketed vessel and begin stirring. Slowly increase the temperature of the circulating bath at a controlled rate (e.g., 0.5 °C/hour).

-

Equilibrium Point Determination: Monitor the turbidity of the solution using a luminance probe. The temperature at which the turbidity disappears, indicating complete dissolution, is recorded as the solubility temperature for that specific concentration.[2][3][4][5][14]

-

Data Analysis: Repeat this process for all prepared samples to generate a dataset of solubility temperatures versus concentration. This data can be plotted to create a solubility curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Factors Influencing Compound Solubility.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. rsc.org [rsc.org]

- 7. This compound | 87100-28-5 [chemicalbook.com]

- 8. This compound, 96% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chemwhat.com [chemwhat.com]

- 12. This compound, 96% | Fisher Scientific [fishersci.ca]

- 13. This compound | 87100-28-5 [amp.chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

Benzylboronic Acid Pinacol Ester: An In-Depth Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzylboronic acid pinacol (B44631) ester. Understanding the chemical stability of this versatile reagent is critical for its effective use in research and development, particularly in applications such as cross-coupling reactions and the synthesis of active pharmaceutical ingredients. This document summarizes key degradation pathways, presents available quantitative stability data, and outlines detailed experimental protocols for stability assessment.

Core Stability Profile

Benzylboronic acid pinacol ester is generally considered a relatively stable derivative of benzylboronic acid, offering improved handling and a broader range of compatible reaction conditions. However, its stability is not absolute and is influenced by several environmental factors. The primary degradation pathway is hydrolysis , leading to the formation of benzylboronic acid and pinacol. Other potential degradation routes include oxidation and photolysis .

Key Stability-Influencing Factors:

-

Moisture: The presence of water is the most significant factor initiating hydrolysis.

-

pH: The rate of hydrolysis is highly dependent on the pH of the solution.

-

Temperature: Elevated temperatures can accelerate the rate of degradation.

-

Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

-

Oxidizing Agents: The boronic ester moiety can be susceptible to oxidation.

The following diagram illustrates the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Quantitative Stability Data: Hydrolysis Kinetics

While specific quantitative stability data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on structurally similar phenylboronic acid pinacol esters. Research by Achilli et al. provides detailed kinetic data on the hydrolysis of various substituted phenylboronic acid pinacol esters, which can serve as a useful surrogate for understanding the behavior of the benzyl (B1604629) derivative.[1][2][3] The presence of the electron-donating methylene (B1212753) group in the benzyl substituent is expected to influence the electronic properties of the boron center and thus the rate of hydrolysis.

The hydrolysis of phenylboronic acid pinacol esters is significantly accelerated at physiological pH (7.4) compared to neutral water.[1][3] The rate of this degradation is also influenced by substituents on the phenyl ring.

Table 1: Half-life (t½) of Selected Phenylboronic Acid Pinacol Esters at 25°C

| Compound | Solvent/Buffer | Half-life (t½) in minutes |

| Phenylboronic acid pinacol ester | Water | ~180 |

| Phenylboronic acid pinacol ester | 50 mM Sodium Phosphate (B84403) (pH 7.4) | ~10 |

| 4-Hydroxyphenylboronic acid pinacol ester | Water | ~120 |

| 4-Hydroxyphenylboronic acid pinacol ester | 50 mM Sodium Phosphate (pH 7.4) | ~5 |

| 4-Aminophenylboronic acid pinacol ester | Water | ~240 |

| 4-Aminophenylboronic acid pinacol ester | 50 mM Sodium Phosphate (pH 7.4) | ~15 |

Data extrapolated from Achilli et al. (2013).[1][3]

These data clearly indicate that the pinacol ester is substantially less stable in a buffered aqueous solution at physiological pH compared to unbuffered water. This is a critical consideration for applications in biological systems or buffered reaction media.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on supplier information and general best practices for boronic esters:

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] Long-term storage at -20°C to -80°C is often advised for solutions. | Minimizes the rate of potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against moisture and atmospheric oxygen. |

| Container | Keep container tightly closed in a dry and well-ventilated place.[4] | Prevents ingress of moisture. |

| Light Exposure | Protect from light. | Avoids potential photolytic degradation. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[4] | Prevents chemical reactions that would degrade the compound. |

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound should involve forced degradation studies under various stress conditions. The following diagram outlines a general workflow for such a study.

Caption: A general experimental workflow for stability testing.

Protocol for Hydrolytic Stability Assessment by HPLC

This protocol is adapted from the methodology described by Achilli et al. for the analysis of phenylboronic acid pinacol esters and is suitable for assessing the hydrolytic stability of this compound.[1][3]

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Materials:

-

This compound

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mM.

-

Preparation of Reaction Solutions:

-

Neutral: Dilute the stock solution to a final concentration of 0.5 mM in deionized water.

-

Acidic: Dilute the stock solution to a final concentration of 0.5 mM in a solution of 0.1 M HCl.

-

Basic: Dilute the stock solution to a final concentration of 0.5 mM in a solution of 0.1 M NaOH.

-

Buffered: Dilute the stock solution to a final concentration of 0.5 mM in 50 mM sodium phosphate buffer (pH 7.4).

-

-

Incubation: Maintain the reaction solutions at a constant temperature (e.g., 25°C).

-

Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each reaction solution. Quench the reaction if necessary (e.g., by neutralization or dilution in the mobile phase).

-

HPLC Analysis:

-

Inject the samples onto the HPLC system.

-

Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid or another suitable modifier). An example gradient could be: 0-5 min, 30% ACN; 5-15 min, 30-70% ACN; 15-20 min, 70% ACN; 20-25 min, 70-30% ACN; 25-30 min, 30% ACN.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Column Temperature: 25°C.

-

-

Data Analysis:

-

Integrate the peak areas of this compound and the resulting benzylboronic acid.

-

Calculate the percentage of the remaining ester at each time point.

-

Plot the percentage of remaining ester versus time to determine the hydrolysis kinetics and calculate the half-life (t½) under each condition.

-

General Protocol for a Forced Degradation Study

This protocol provides a framework for a comprehensive forced degradation study, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water mixtures). Also, prepare solid-state samples.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for a defined period (e.g., 24 hours).

-

Neutral Hydrolysis: Reflux the sample solution in water for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Treat the sample solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a defined period (e.g., 24 hours).

-

Photolytic Degradation: Expose the solid sample and the sample solution to UV and visible light in a photostability chamber for a defined period, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Expose the solid sample to dry heat at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

-

Sample Analysis:

-

After the stress period, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS.

-

-

Peak Purity and Mass Balance:

-

Assess the purity of the main peak in all stressed samples using a diode array detector or mass spectrometer to ensure no co-eluting degradants.

-

Calculate the mass balance to account for all the material after degradation.

-

Conclusion

This compound is a valuable synthetic intermediate whose stability is primarily challenged by hydrolysis, a process significantly accelerated in buffered aqueous solutions at physiological pH. Proper storage in a cool, dry, and inert environment is crucial to maintain its integrity. For applications in aqueous or biological media, the potential for rapid degradation must be considered. The experimental protocols provided in this guide offer a robust framework for researchers to assess the stability of this compound and to develop a comprehensive understanding of its degradation profile, ensuring its reliable performance in sensitive applications.

References

- 1. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 2. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Pivotal Role of Benzylboronic Acid Pinacol Ester in Modern Medicinal Chemistry: A Technical Guide

Introduction

Benzylboronic acid pinacol (B44631) ester has emerged as a cornerstone in medicinal chemistry, offering a versatile scaffold for the synthesis of complex molecular architectures and acting as a key pharmacophore in the design of targeted therapeutics. Its unique electronic properties and reactivity have positioned it as an invaluable tool for researchers and scientists in drug development. This technical guide provides an in-depth overview of the applications of benzylboronic acid pinacol ester, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic processes.

Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry is primarily centered around two key areas: its function as a versatile building block in organic synthesis and its role as a potent enzyme inhibitor.

1. A Versatile Synthetic Intermediate: The Suzuki-Miyaura Coupling

This compound is a widely used reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including a wide array of drug candidates. The pinacol ester provides enhanced stability and easier handling compared to the free boronic acid, making it a preferred reagent in many synthetic campaigns.

2. A Potent Pharmacophore: Enzyme Inhibition

The boronic acid moiety is a key feature in the design of a variety of enzyme inhibitors. It can act as a transition-state analog, forming a reversible covalent bond with key amino acid residues in the active site of enzymes, particularly serine proteases. This interaction can lead to potent and selective inhibition of enzymes implicated in various diseases.

-

Anticancer Agents: Boronic acid-containing molecules, notably the proteasome inhibitor bortezomib, have revolutionized the treatment of certain cancers like multiple myeloma. The boronic acid group in these inhibitors forms a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of protein degradation and subsequent apoptosis in cancer cells. Derivatives of this compound are actively being explored for the development of new anticancer agents.

-

Antimicrobial Agents: The rise of antibiotic resistance has spurred the development of novel antibacterial agents. Boronic acid derivatives have shown significant promise as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics like penicillin. By inhibiting these enzymes, boronic acid-based drugs can restore the efficacy of existing antibiotics.

Quantitative Data Presentation

The following tables summarize the biological activity of various this compound derivatives and related boronic acid compounds against different molecular targets.

Table 1: Inhibition of β-Lactamases by Boronic Acid Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference Compound | Reference Ki |

| 3-azidomethylphenyl boronic acid | KPC-2 | 2.3 µM | - | - |

| 3-azidomethylphenyl boronic acid | AmpC | 700 nM | - | - |

| Triazole derivative 5 | KPC-2 | 730 nM | - | - |

| Triazole derivative 10a | AmpC | 140 nM | - | - |

| Methanesulfonamide boronic acid 3 | AmpC | 789 nM | Carboxamide analog 3c | 18.5 µM |

Table 2: Proteasome Inhibition and Anticancer Activity of Boronic Acid Derivatives

| Compound | Target/Cell Line | Activity Metric | Value |

| Phenylboronic acid derivative 18 | A2780 (ovarian cancer) | IC50 (72h) | < 2 µM |

| Benzoxaborole derivative 27 | A2780 (ovarian cancer) | IC50 (72h) | < 2 µM |

| Dipeptide proline-boronic acid II-7 | MGC803 (gastric cancer) | IC50 | nM level |

| Dipeptide proline-boronic acid II-7 | Proteasome subunits | IC50 | nM level |

Experimental Protocols

1. Synthesis of a Diaryl Methane via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoacetophenone)

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Silver(I) oxide (Ag2O)

-

Triphenylphosphine (PPh3)

-

Solvent (e.g., 1,2-dimethoxyethane (B42094) - DME)

-

Nitrogen-filled glovebox

-

Reaction vial with a Teflon-lined cap

-

Stir plate and magnetic stir bar

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a nitrogen-filled glovebox: To a dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.4 equiv), Pd(PPh3)4 (8 mol% Pd), PPh3 (to achieve an 8.3:1 P:Pd ratio), Ag2O (1.6 equiv), and K2CO3 (1.5 equiv).

-

Add the solvent (DME) to the vial to achieve the desired concentration.

-

Seal the vial with a Teflon-lined cap.

-

Remove the vial from the glovebox and place it on a stir plate.

-

Stir the reaction mixture at 85 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a plug of Celite, washing with an appropriate solvent (e.g., diethyl ether).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired diaryl methane.

2. Proteasome Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a this compound derivative on the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cells grown in culture (e.g., cancer cell line)

-

Phosphate-buffered saline (PBS)

-

Proteasome Lysis/Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT, ATP)

-

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

-

Test compound (this compound derivative) dissolved in DMSO

-

Black, 96-well microplate

-

Fluorescent plate reader

-

Protein quantification assay (e.g., Coomassie)

Procedure:

-

Cell Lysate Preparation:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in proteasome lysis buffer on ice.

-

Clarify the lysate by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant.

-

-

Assay:

-

In a black 96-well plate, add the proteasome assay buffer.

-

Add the fluorogenic substrate to the buffer to a final concentration of 100 µM.

-

Add the cell lysate (e.g., 50 µg of protein) to each well.

-

Add the test compound at various concentrations (the final DMSO concentration should be <1.0%). Include a DMSO-only control.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC).

-

-

Data Analysis:

-

Subtract the fluorescence of the blank (no lysate) from all readings.

-

Normalize the fluorescence to the protein concentration.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

3. β-Lactamase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of a this compound derivative against a β-lactamase enzyme.

Materials:

-

Purified β-lactamase enzyme (e.g., AmpC, KPC-2)

-

Nitrocefin (B1678963) (a chromogenic β-lactam substrate)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Test compound (this compound derivative) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations. Include a DMSO-only control.

-

Add the β-lactamase enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation of Reaction:

-

Add nitrocefin to each well to a final concentration of 100 µM to start the reaction.

-

-

Measurement:

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Determine the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and nitrocefin and analyze the data using the Michaelis-Menten equation for competitive inhibition.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound and its derivatives.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Mechanism of β-lactamase inhibition by a boronic acid.

Caption: The ubiquitin-proteasome pathway and its inhibition.

Conclusion and Future Outlook

This compound and its derivatives have firmly established their importance in medicinal chemistry. Their utility as synthetic intermediates enables the construction of novel and complex drug-like molecules, while the inherent reactivity of the boronic acid moiety provides a powerful tool for the design of potent and selective enzyme inhibitors. The continued exploration of this versatile scaffold is expected to yield new therapeutic agents for a wide range of diseases, from cancer to infectious diseases. Future research will likely focus on the development of more sophisticated derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as their application in emerging areas such as targeted protein degradation. The foundation laid by this compound will undoubtedly continue to support significant advances in the field of drug discovery.

An In-Depth Technical Guide to the NMR Spectral Interpretation of Benzylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of benzylboronic acid pinacol (B44631) ester, a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document details the characteristic ¹H and ¹³C NMR chemical shifts, provides a standard experimental protocol for spectral acquisition, and illustrates the logical workflow for spectral analysis.

Introduction to Benzylboronic Acid Pinacol Ester

This compound, with the IUPAC name 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a stable and widely used organoboron compound. Its utility in forming carbon-carbon bonds makes it a cornerstone in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Accurate characterization of this reagent is paramount to ensure reaction success and product purity, with NMR spectroscopy being the primary analytical tool for this purpose.

NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound when dissolved in deuterated chloroform (B151607) (CDCl₃). These values are compiled from typical spectral data and may vary slightly based on experimental conditions.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 - 7.10 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.25 | Singlet | 2H | Benzylic protons (-CH₂-) |

| ~1.25 | Singlet | 12H | Pinacol methyl protons (-C(CH₃)₂) |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Quaternary aromatic carbon (C-ipso) |

| ~128.5 | Aromatic carbons (C-ortho, C-meta) |

| ~126.0 | Aromatic carbon (C-para) |

| ~83.5 | Pinacol quaternary carbons (-C (CH₃)₂) |

| ~35 (broad) | Benzylic carbon (-C H₂-) |

| ~24.8 | Pinacol methyl carbons (-C(C H₃)₂) |

Note: The carbon attached to the boron atom (benzylic carbon) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a detailed methodology for the preparation and acquisition of NMR spectra of this compound.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃, ~0.6 mL)

-

5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vial and spatula

-

Vortex mixer (optional)

Procedure:

-

Sample Weighing: Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.

-

Sample Volume Adjustment: Ensure the solvent height in the NMR tube is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity. Standard automated shimming routines are typically sufficient.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm for ¹H spectra or the CDCl₃ triplet to 77.16 ppm for ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum.

-

Perform baseline correction as needed.

-

Visualization of Methodologies

The following diagrams, generated using the DOT language, illustrate the logical workflow for NMR sample preparation and spectral interpretation.

benzylboronic acid pinacol ester physical appearance and form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the physical and chemical properties of benzylboronic acid pinacol (B44631) ester, a versatile reagent in modern organic synthesis. Its role in palladium-catalyzed cross-coupling reactions has made it a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery and development.

Core Physical and Chemical Properties

Benzylboronic acid pinacol ester, with the chemical formula C₁₃H₁₉BO₂ and a molecular weight of 218.10 g/mol , is a key organoboron compound. Its physical state can be variable, being described as both a solid-liquid mixture and a liquid. This variability may depend on the purity of the substance and the ambient temperature.

The appearance of this compound is generally reported as a colorless to off-white or pale yellow substance.[1][2] When in liquid form, it is described as a clear to faintly turbid liquid.[2][3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₉BO₂ | [2] |

| Molecular Weight | 218.103 g/mol | [4] |

| Boiling Point | 65°C at 0.15 mmHg | [4][5] |

| Density | 0.980 g/mL at 25°C | [5] |

| Refractive Index | 1.4850-1.4910 at 20°C | [2] |

| Solubility | Insoluble in water | [4][6] |

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The following is a representative experimental protocol for the synthesis of a biphenyl (B1667301) compound using this compound and an aryl halide.

Objective: To synthesize a substituted biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Aqueous sodium carbonate (Na₂CO₃) solution (1.2 M)

-

n-Propanol

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equivalent), this compound (1.1 equivalents), and n-propanol.

-

Catalyst and Base Addition: To the stirred solution, add palladium(II) acetate (e.g., 0.01 equivalents), triphenylphosphine (e.g., 0.04 equivalents), and the aqueous sodium carbonate solution.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for several minutes.

-

Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization, typically from a solvent system like hexanes/ethyl acetate, to yield the desired biphenyl product.

Visualizing the Suzuki-Miyaura Coupling Pathway

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Benzylboronic Acid Pinacol Ester Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing benzylboronic acid pinacol (B44631) esters as the nucleophilic partner. This reaction is a powerful tool for the synthesis of diarylmethanes, a structural motif prevalent in medicinally relevant compounds.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. Benzylboronic acid pinacol esters are increasingly utilized in these reactions due to their stability, ease of handling, and reduced propensity for side reactions like protodeboronation compared to free boronic acids.[1] This protocol outlines a general procedure for the efficient coupling of benzylboronic acid pinacol esters with a variety of aryl halides to produce substituted diarylmethanes.

Reaction Principle and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the benzylic group from the boronic ester to the palladium center, and reductive elimination to form the diarylmethane product and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic ester, facilitating the transmetalation step.

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki coupling of benzylboronic acid pinacol ester.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of benzylboronic acid pinacol esters with various aryl bromides.

Table 1: Optimization of Reaction Conditions

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | PdCl₂(dppf) (2) | - | K₃PO₄ (3) | THF/H₂O (10:1) | 77 | 16 | 92 |

| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF | 90 | 12 | 78 |

| 4 | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (3) | Dioxane | 100 | 10 | 88 |

Data is representative and compiled from typical Suzuki-Miyaura coupling protocols involving benzylic partners.[2][3]

Table 2: Substrate Scope for the Suzuki Coupling of this compound with Aryl Bromides

| Entry | This compound | Aryl Bromide | Product | Yield (%) |

| 1 | This compound | 4-Bromotoluene | 4-Methyl-1-benzyldiphenylmethane | 92 |

| 2 | 4-Methoxythis compound | 4-Bromotoluene | 1-(4-Methoxybenzyl)-4-methylbenzene | 95 |

| 3 | 4-Chlorothis compound | 4-Bromotoluene | 1-(4-Chlorobenzyl)-4-methylbenzene | 88 |

| 4 | This compound | 1-Bromo-4-methoxybenzene | 1-Benzyl-4-methoxybenzene | 94 |

| 5 | This compound | 1-Bromo-4-cyanobenzene | 4-Benzylbenzonitrile | 85 |

| 6 | This compound | 2-Bromopyridine | 2-Benzylpyridine | 75 |

Yields are for isolated products under optimized conditions (PdCl₂(dppf), K₃PO₄, THF/H₂O).[3][4]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Solvent (e.g., THF/H₂O, 10:1 mixture, 0.1 M)